3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel-
Description
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is [(2R,3R)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol , reflecting its absolute stereochemistry. Key structural elements include:
- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
- A 4-methoxyphenyl group attached to the C2 position.
- A hydroxymethyl group (-CH2OH) at the C3 position.
The stereochemical descriptors (2R,3R) indicate the spatial arrangement of substituents around the chiral centers at C2 and C3. The "rel-" prefix denotes that the relative configuration (trans or cis) is specified, though absolute configuration may require further experimental validation.
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| CAS Registry Number | 1245648-74-1 |
| IUPAC Name | [(2R,3R)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
| Key Functional Groups | Pyrrolidine, methoxyphenyl, hydroxymethyl |
Spectroscopic and Computational Characterization
The compound’s structure is validated through:
- Nuclear Magnetic Resonance (NMR): 1H NMR reveals distinct signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), methoxyphenyl aromatic protons (δ 6.8–7.2 ppm), and hydroxymethyl protons (δ 3.4–3.7 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 207.126 ([M+H]+), consistent with the molecular formula C12H17NO2.
- Computational Modeling: Density Functional Theory (DFT) calculations predict bond lengths and angles aligning with X-ray crystallography data for analogous pyrrolidine derivatives.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[(2R,3R)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
MMRCYRSNAOYMIJ-JQWIXIFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](CCN2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2)CO |
Origin of Product |
United States |
Preparation Methods
Prolinol-Catalyzed Redox-Annulation
The asymmetric redox-annulation of cyclic amines with nitroaldehydes provides a robust pathway to access pyrrolidine derivatives. For example, (S)-diphenylprolinol trimethylsilyl ether (5 mol%) catalyzes the reaction between 1,2,3,4-tetrahydroisoquinoline and 4-nitrobutyraldehydes in toluene, yielding annulated products with high regio- and enantioselectivity. Adapting this method, 4-methoxyphenylacetaldehyde could serve as the aldehyde component, enabling the incorporation of the 4-methoxyphenyl group at the C2 position.
Key Steps :
- Catalytic Cycle : The prolinol catalyst facilitates enamine formation with the cyclic amine, followed by nucleophilic attack on the aldehyde.
- Nitro Group Reduction : Post-annulation, the nitro group is reduced to an amine using CeCl₃·7H₂O/NaBH₄, which could be further functionalized to the methanol group.
- Chromatographic Purification : Silica gel chromatography isolates the target compound, with enantiomeric excess (ee) determined via HPLC (e.g., Chiralcel OD-H column).
Michael Addition-Reduction-Decarboxylation Sequence
A three-step protocol involving Michael addition, reduction, and decarboxylation has been employed for synthesizing substituted pyrrolidinemethanols. For instance, (R)-α-α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) catalyzes the reaction between 4-methoxyphenyl methyl acetate and aldehydes in CH₂Cl₂, followed by NaBH₄ reduction in EtOH.
Representative Data :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Michael Addition | TBAB, CH₂Cl₂, 10 min | 68% | 96% |
| Reduction | CeCl₃·7H₂O, NaBH₄, -20°C | - | - |
| Decarboxylation | Silica gel chromatography | 55% | - |
This approach allows for modular construction of the pyrrolidine backbone, with the 4-methoxyphenyl group introduced via the aldehyde component.
Mitsunobu Reaction for Hydroxyl Group Installation
The Mitsunobu reaction is pivotal for introducing the methanol moiety. In a reported synthesis of 1-Boc-2-(S)-pyrrolidinemethanol , (R)-prolinol was coupled with ethyl 4-hydroxy-3-methoxybenzoate using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF. Adapting this, the 2-(4-methoxyphenyl) group can be introduced via a similar coupling step.
Procedure :
- Coupling : (2R,3R)-rel-2-(4-methoxyphenyl)pyrrolidine is reacted with p-nitrophenyl methyl acetate under Mitsunobu conditions (DIAD, PPh₃).
- Deprotection : The tert-butoxycarbonyl (Boc) group is removed via acidolysis (1 M HCl), yielding the free methanol derivative.
Advantages :
- High stereoretention due to the Mitsunobu mechanism.
- Compatibility with acid-sensitive substrates.
Multi-Step Condensation and Protecting Group Strategies
Ketal Protection and Acid-Catalyzed Deprotection
A patent describing the synthesis of a pyrrole-based statin analog highlights the use of ketal protection for dihydroxy groups. For the target compound, a similar strategy could involve:
- Ketal Formation : Protecting the diol intermediate with 2,2-dimethoxypropane.
- Aldol Condensation : Reacting the protected intermediate with 4-methoxybenzaldehyde.
- Deprotection : Acid-catalyzed cleavage (e.g., HCl in dioxane) to unmask the methanol group.
Example Reaction :
$$
\text{(Protected pyrrolidine)} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{Et}_3\text{N}} \text{(Intermediate)} \xrightarrow{\text{HCl}} \text{(Target Compound)}
$$
Comparative Analysis of Methodologies
Key Observations :
- Catalytic Asymmetry : Prolinol-based catalysts achieve >95% ee but require meticulous purification.
- Scalability : Mitsunobu reactions offer higher yields but lack stereocontrol unless chiral starting materials are used.
Structural Characterization and Validation
Critical analytical data for confirming the structure of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- include:
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to modify the functional groups.
Substitution: The 4-methoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Antidepressant Activity
Research indicates that compounds similar to 3-Pyrrolidinemethanol exhibit antidepressant properties by acting on neurotransmitter systems. For instance, studies have shown that the modulation of serotonin and norepinephrine pathways can lead to significant antidepressant effects, making this compound a candidate for further exploration in this area .
1.2. Chiral Building Block
The stereochemistry of 3-Pyrrolidinemethanol allows it to serve as a chiral building block in the synthesis of biologically active molecules. Its ability to participate in asymmetric synthesis is crucial for creating compounds with specific biological activities. This property has been exploited in the development of various pharmaceuticals .
Organic Synthesis Applications
2.1. Synthesis of Piperidine Derivatives
The compound is utilized in the synthesis of piperidine derivatives, which are essential in the pharmaceutical industry due to their wide range of biological activities. The methodologies employed often involve nucleophilic displacement reactions and other synthetic strategies that leverage the unique structure of 3-Pyrrolidinemethanol .
2.2. Catalysis
In fine chemical synthesis, 3-Pyrrolidinemethanol has been investigated as a catalyst or co-catalyst in various reactions, enhancing reaction rates and selectivity. Its role in catalysis is particularly significant in reactions requiring chiral environments, contributing to the production of enantiomerically pure compounds .
Case Studies
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanol, 2-(4-methoxyphenyl)-, (2R,3R)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
(2R,3R)-rel-1-(Dimethylamino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol
- Structure: A pentanol derivative with (2R,3R) configuration and a 3-methoxyphenyl group.
- Molecular Formula: C₁₅H₂₅NO₂ (MW: 251.36 g/mol).
- Key Differences: Backbone: Pentanol chain vs. pyrrolidine ring. Substituents: Contains dimethylamino and methyl groups, absent in the target compound. Implications: The pentanol structure may confer higher lipophilicity, influencing membrane permeability in biological systems .
Pyrrolidine, 3-(4-Methoxyphenyl)-1-[(4-Methylphenyl)Sulfonyl]-4-Phenyl-, (3R,4S)-rel-
- Structure : Pyrrolidine with 4-methoxyphenyl, sulfonyl, and phenyl groups.
- Molecular Formula: C₂₄H₂₅NO₃S (MW: 407.53 g/mol).
- Key Differences :
rel-(2R,3R)-1-(tert-Butoxycarbonyl)-3-Phenylpyrrolidine-2-Carboxylic Acid
- Structure : Pyrrolidine with Boc-protected amine and carboxylic acid groups.
- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol).
- Key Differences: Functional Groups: Carboxylic acid and Boc group replace methanol and 4-methoxyphenyl. Implications: Acidic properties enable salt formation, while the Boc group facilitates deprotection in peptide synthesis .
rel-(R,R)-Voriconazole
- Structure : Triazole-containing antifungal agent with (R,R) configuration.
- Molecular Formula : C₁₆H₁₄F₃N₅O (MW: 349.31 g/mol).
- Key Differences: Core Structure: Triazole and fluorinated substituents vs. pyrrolidine-methanol. Implications: Highlights the role of stereochemistry in biological activity; (R,R) configuration is critical for antifungal efficacy .
Stereochemical and Functional Group Analysis
Impact of Stereochemistry
- The (2R,3R) configuration in the target compound may enhance binding to chiral receptors or enzymes, as seen in rel-(R,R)-Voriconazole , where stereochemistry dictates potency .
- In contrast, Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3R,4S)-rel- (3R,4S) shows how minor stereochemical changes alter molecular interactions .
Functional Group Contributions
- Methanol Group: Increases hydrophilicity compared to sulfonyl or Boc-protected analogs.
Data Table: Comparative Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
